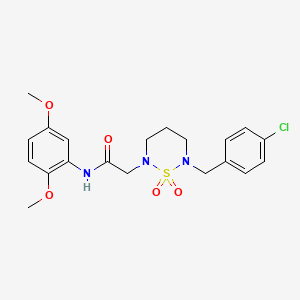

2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide

説明

The compound 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a heterocyclic molecule featuring a 1,2,6-thiadiazinan core modified with a sulfone group (1,1-dioxido), a 4-chlorobenzyl substituent at position 6, and an N-(2,5-dimethoxyphenyl)acetamide moiety at position 2.

特性

IUPAC Name |

2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O5S/c1-28-17-8-9-19(29-2)18(12-17)22-20(25)14-24-11-3-10-23(30(24,26)27)13-15-4-6-16(21)7-5-15/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACLINUTEGTSNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Mechanism

In a representative procedure:

- 1,3-Diaminopropane (3.9 mmol) and sulfamide (1.3 mmol) are refluxed under microwave irradiation (360 W, 5 min) in a solvent-free system.

- The reaction is quenched with 4 N HCl, extracted with ethyl acetate, and dried to yield 1,2,6-thiadiazinane-1,1-dioxide (45% yield).

The mechanism involves nucleophilic attack of the diamine on sulfamide, followed by cyclization and elimination of ammonia. Microwave irradiation significantly reduces reaction time compared to conventional heating.

Synthesis of N-(2,5-Dimethoxyphenyl)Acetamide

The acetamide moiety is prepared through acylation of 2,5-dimethoxyaniline . A patent-derived method using chloroacetyl chloride and sodium acetate provides high-purity product.

Stepwise Acylation Protocol:

- 2,5-Dimethoxyaniline (1 eq) is dissolved in acetone-water (3:1 v/v) and cooled to 0°C.

- Chloroacetyl chloride (1.2 eq) is added dropwise, followed by sodium acetate to maintain pH 5.

- The mixture is stirred for 30 min, yielding N-(2,5-dimethoxyphenyl)chloroacetamide (91% purity after crystallization).

Coupling of Thiadiazinane and Acetamide Moieties

The final step involves linking the 6-(4-chlorobenzyl)-1,2,6-thiadiazinane-1,1-dioxide core to N-(2,5-dimethoxyphenyl)acetamide using TBTU (tetramethyluronium tetrafluoroborate) as a coupling agent.

Coupling Reaction Parameters:

- Molar Ratio : 1:1.2 (thiadiazinane:acetamide)

- Solvent : Dichloromethane

- Base : Triethylamine (2 eq)

- Conditions : Room temperature, 2 h stirring

- Yield : 41–79% (dependent on substituent steric effects)

Critical Analysis : Lower yields (41–50%) are observed with bulky groups due to hindered nucleophilic attack.

Optimization Strategies and Comparative Data

Table 1. Comparison of Key Synthetic Steps

Solvent and Temperature Effects

- DMF enhances alkylation rates due to high polarity.

- Microwave irradiation reduces thiadiazinane synthesis time from 24 h to 5 min.

Challenges and Alternative Approaches

化学反応の分析

Types of Reactions

2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

Industry: The compound’s properties might be useful in the development of new materials or chemical processes.

作用機序

The mechanism of action of 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiadiazine ring and chlorobenzyl group may interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl acetamide moiety could also play a role in binding to biological targets, influencing the compound’s overall effect.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from , focusing on structural features, synthesis, and physicochemical properties.

Structural and Functional Group Differences

Target Compound :

- Core: 1,2,6-Thiadiazinan ring with sulfone (SO₂).

- Substituents: 4-Chlorobenzyl (electron-withdrawing), N-(2,5-dimethoxyphenyl)acetamide (electron-donating methoxy groups).

- Molecular Formula: C₂₀H₂₂ClN₃O₅S (calculated).

- Compound 11b (): Core: Thiazolo[3,2-a]pyrimidine. Substituents: 4-Cyanobenzylidene (electron-withdrawing), nitrile, ketone. Molecular Formula: C₂₂H₁₇N₃O₃S .

Physicochemical Properties

- Key Observations :

- The target’s sulfone and acetamide groups may improve solubility compared to the nitrile-containing analogs (11a/b, 12).

- Higher molecular weight (~451.5 g/mol) suggests reduced bioavailability relative to lighter analogs (e.g., compound 12 at 318 g/mol).

- The 2,5-dimethoxyphenyl group in the target could enhance lipid solubility compared to the polar nitriles in 11a/b.

Research Implications and Limitations

- Data Gaps : Biological activity, solubility, and synthetic details for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.

- Synthesis Optimization : Yields for analogs (57–68%) suggest moderate efficiency; similar methods might apply to the target compound .

生物活性

The compound 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a member of the thiadiazine class of compounds and has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C20H24ClN3O4S

- Molecular Weight : 421.94 g/mol

This structure features a thiadiazine core with substituents that enhance its biological activity. The presence of a chlorobenzyl group and a dimethoxyphenyl moiety contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Recent studies have highlighted its role as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is crucial in the metabolism of glucocorticoids, which are involved in various physiological processes including inflammation and metabolism.

Key Findings:

- Inhibition of 11β-HSD1 : The compound demonstrated significant inhibitory effects on 11β-HSD1 activity in vitro, leading to decreased levels of active cortisol in tissues .

- Anti-inflammatory Effects : In models of inflammation, the compound reduced the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), suggesting a potential application in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on dry eye syndrome induced by benzalkonium chloride (BAC). The results indicated that treatment with the compound significantly mitigated ocular surface damage and inflammation, providing insights into its therapeutic potential for ocular conditions .

Case Study 2: Antimicrobial Properties

Another research effort evaluated the antimicrobial efficacy of various thiadiazine derivatives, including our compound. The results indicated that it exhibited moderate antimicrobial activity against pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。